molecular formula C6H10O5 B3044186 3-HYDROXY-3-METHYL-D3-PENTANEDIOIC ACID CAS No. 59060-36-5

3-HYDROXY-3-METHYL-D3-PENTANEDIOIC ACID

Cat. No.: B3044186
CAS No.: 59060-36-5
M. Wt: 165.16 g/mol
InChI Key: NPOAOTPXWNWTSH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meglutol-d3, also known as dicrotalic acid-d3 or 3-hydroxy-3-methylglutaric acid-d3, is a deuterium-labeled version of meglutol. Meglutol is a hypolipidemic agent that lowers cholesterol, triglycerides, serum beta-lipoproteins, and phospholipids. It acts by inhibiting the activity of hydroxymethylglutaryl coenzyme A reductases, which is the rate-limiting enzyme in the biosynthesis of cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Meglutol-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into meglutol. The deuteration process involves the substitution of hydrogen atoms with deuterium atoms in the meglutol molecule. This can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

The industrial production of meglutol-d3 involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped with reactors and deuterium gas supply systems. The production involves strict quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Meglutol-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of meglutol-d3 can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Meglutol-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Meglutol-d3 exerts its effects by inhibiting the activity of hydroxymethylglutaryl coenzyme A reductases, the rate-limiting enzyme in the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of cholesterol and other lipids, thereby lowering their levels in the blood. The molecular targets and pathways involved include the mevalonate pathway, which is crucial for cholesterol biosynthesis .

Comparison with Similar Compounds

Meglutol-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

Meglutol-d3 stands out due to its enhanced stability and unique labeling, making it a valuable tool in various scientific research fields.

Properties

IUPAC Name

3-hydroxy-3-(trideuteriomethyl)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-6(11,2-4(7)8)3-5(9)10/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOAOTPXWNWTSH-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC(=O)O)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-HYDROXY-3-METHYL-D3-PENTANEDIOIC ACID
Reactant of Route 2
Reactant of Route 2
3-HYDROXY-3-METHYL-D3-PENTANEDIOIC ACID
Reactant of Route 3
Reactant of Route 3
3-HYDROXY-3-METHYL-D3-PENTANEDIOIC ACID
Reactant of Route 4
Reactant of Route 4
3-HYDROXY-3-METHYL-D3-PENTANEDIOIC ACID
Reactant of Route 5
Reactant of Route 5
3-HYDROXY-3-METHYL-D3-PENTANEDIOIC ACID
Reactant of Route 6
Reactant of Route 6
3-HYDROXY-3-METHYL-D3-PENTANEDIOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.